molecular formula C9H5N5O2S2 B060531 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile CAS No. 175135-68-9

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile

Cat. No.: B060531
CAS No.: 175135-68-9
M. Wt: 279.3 g/mol
InChI Key: JNPWQAVABOYLKJ-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile is a heterocyclic compound that features a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amino groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of the compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia, leading to a decrease in pH . This is essential for the survival of Helicobacter pylori (H. pylori), a bacterium colonized in the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .

Pharmacokinetics

The compound’s high activity against the urease enzyme, as indicated by its low ic50 value, suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by the compound leads to a decrease in the conversion of urea to ammonia, thereby reducing the pH. This can inhibit the colonization of H. pylori in the gastric mucosa, potentially providing a treatment for infections caused by this bacterium .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 5-nitro-2-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents are typically employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the nitro and benzonitrile groups.

    5-Amino-1,3,4-thiadiazole-2-thiol: Similar structure but without the nitrobenzonitrile moiety.

Uniqueness

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2S2/c10-4-5-3-6(14(15)16)1-2-7(5)17-9-13-12-8(11)18-9/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWQAVABOYLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379238
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-68-9
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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